1-Benzyl-4,4-difluoropiperidine
Overview
Description
1-Benzyl-4,4-difluoropiperidine is a chemical compound with the molecular formula C12H15F2N . It is used for experimental and research purposes .
Synthesis Analysis
Piperidones, which include 1-Benzyl-4,4-difluoropiperidine, serve as precursors to the piperidine ring, a common moiety in many alkaloid natural products and drug candidates . There have been considerable efforts devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis
The molecular structure of 1-Benzyl-4,4-difluoropiperidine consists of 12 carbon atoms, 15 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom .Chemical Reactions Analysis
Piperidones, including 1-Benzyl-4,4-difluoropiperidine, are known for their unique biochemical properties. They are used in the synthesis of larger molecules with diverse properties and applications .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
The compound 1-Benzyl-4,4-difluoropiperidine is used in the synthesis of various fluorinated piperidine derivatives, which are valuable in medicinal chemistry. For instance, its synthesis methods have been developed for producing 4-substituted 3,3-difluoropiperidines, a class of compounds with potential as building blocks in medicinal chemistry (Surmont et al., 2010).
Another application is in the synthesis of 2-aryl-3-hydroxymethyl-5,5-difluoropiperidines, highlighting the compound's role as an intermediate in creating functionally diverse fluorinated piperidines (Moens et al., 2012).
Chemical Process Optimization 3. 1-Benzyl-4,4-difluoropiperidine has been used in large-scale carboxylation processes. Its application in continuous flow chemistry demonstrates its utility in scalable preparations supporting medicinal chemistry research (Kestemont et al., 2021).
Analytical and Structural Chemistry 4. The compound is also relevant in the study of conformational equilibria and equilibration in piperidines, as seen in research using nuclear magnetic resonance spectroscopy (Yousif & Roberts, 1968).
- In electrochemical studies, derivatives of 1-Benzyl-4,4-difluoropiperidine, such as 1-benzyl-3-carbamoylpyridinium chloride, have been investigated for their electrochemical behavior, offering insights into reaction mechanisms and electron transfer processes (Carelli et al., 1980).
Organic Synthesis and Catalysis 6. It is used in the development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions, demonstrating its role in advancing synthetic methodologies in organic chemistry (Okitsu et al., 2001).
- 1-Benzyl-4,4-difluoropiperidine derivatives have been synthesized and evaluated for their antimicrobial profile, showcasing the compound's role in developing new antimicrobial agents (Sahu et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-benzyl-4,4-difluoropiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-12(14)6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHRARQBWMKEMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382314 | |
Record name | 1-benzyl-4,4-difluoropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4,4-difluoropiperidine | |
CAS RN |
155137-18-1 | |
Record name | 1-benzyl-4,4-difluoropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 155137-18-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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